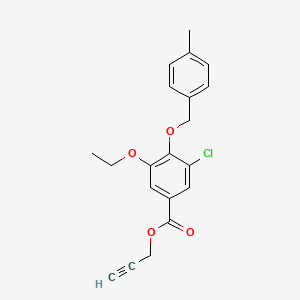
Prop-2-yn-1-yl 3-chloro-5-ethoxy-4-((4-methylbenzyl)oxy)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Prop-2-yn-1-yl 3-chloro-5-ethoxy-4-((4-methylbenzyl)oxy)benzoate is a complex organic compound with potential applications in various fields of chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a prop-2-yn-1-yl group, a 3-chloro-5-ethoxybenzoate moiety, and a 4-((4-methylbenzyl)oxy) substituent. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Métodos De Preparación
The synthesis of Prop-2-yn-1-yl 3-chloro-5-ethoxy-4-((4-methylbenzyl)oxy)benzoate involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-5-ethoxybenzoic acid, 4-methylbenzyl alcohol, and propargyl bromide.
Esterification: The 3-chloro-5-ethoxybenzoic acid is first esterified with propargyl bromide in the presence of a base like potassium carbonate to form the prop-2-yn-1-yl ester.
Etherification: The resulting ester is then subjected to etherification with 4-methylbenzyl alcohol in the presence of a suitable catalyst such as potassium tert-butoxide to yield the final product.
Industrial production methods may involve optimization of these steps to improve yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Prop-2-yn-1-yl 3-chloro-5-ethoxy-4-((4-methylbenzyl)oxy)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the ester group to an alcohol.
Hydrolysis: Acidic or basic hydrolysis can cleave the ester bond, yielding the corresponding carboxylic acid and alcohol.
Aplicaciones Científicas De Investigación
Prop-2-yn-1-yl 3-chloro-5-ethoxy-4-((4-methylbenzyl)oxy)benzoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through reactions like Sonogashira coupling and click chemistry.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings with specific properties.
Mecanismo De Acción
The mechanism of action of Prop-2-yn-1-yl 3-chloro-5-ethoxy-4-((4-methylbenzyl)oxy)benzoate involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form covalent or non-covalent bonds with these targets, modulating their activity. For example, the ester and ether groups can participate in hydrogen bonding and hydrophobic interactions, while the prop-2-yn-1-yl group can undergo click reactions to form stable triazole linkages.
Comparación Con Compuestos Similares
Prop-2-yn-1-yl 3-chloro-5-ethoxy-4-((4-methylbenzyl)oxy)benzoate can be compared with similar compounds such as:
Prop-2-yn-1-yl 3-chloro-4-((4-methylbenzyl)oxy)benzoate: Lacks the ethoxy group, resulting in different reactivity and applications.
Prop-2-yn-1-yl 3-chloro-5-methoxy-4-((4-methylbenzyl)oxy)benzoate: Contains a methoxy group instead of an ethoxy group, affecting its solubility and chemical behavior.
Prop-2-yn-1-yl 3-chloro-5-ethoxy-4-((4-ethylbenzyl)oxy)benzoate: The presence of an ethyl group instead of a methyl group alters its steric and electronic properties.
These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their impact on its chemical and biological properties.
Propiedades
Fórmula molecular |
C20H19ClO4 |
|---|---|
Peso molecular |
358.8 g/mol |
Nombre IUPAC |
prop-2-ynyl 3-chloro-5-ethoxy-4-[(4-methylphenyl)methoxy]benzoate |
InChI |
InChI=1S/C20H19ClO4/c1-4-10-24-20(22)16-11-17(21)19(18(12-16)23-5-2)25-13-15-8-6-14(3)7-9-15/h1,6-9,11-12H,5,10,13H2,2-3H3 |
Clave InChI |
TXIGHDLPKRWQEP-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C(=CC(=C1)C(=O)OCC#C)Cl)OCC2=CC=C(C=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


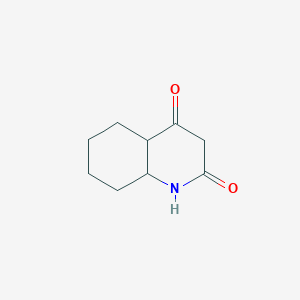
![2-(7-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl)aceticacid](/img/structure/B13025505.png)

![2-Bromo-N,N-dimethyl-4-(6-nitrobenzo[d]oxazol-2-yl)aniline](/img/structure/B13025518.png)
![Ethyl 4-ethyl-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B13025540.png)
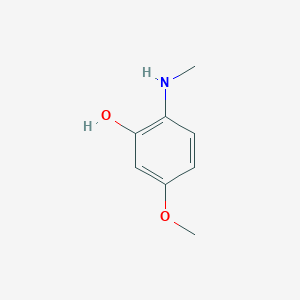

![5H,6H,8H,9H-[1,2,4]triazolo[4,3-d][1,4]oxazepin-3-ylmethanamine](/img/structure/B13025549.png)
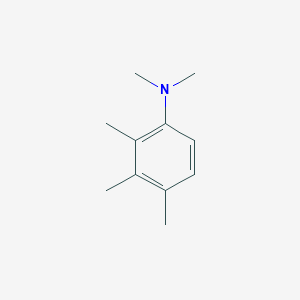
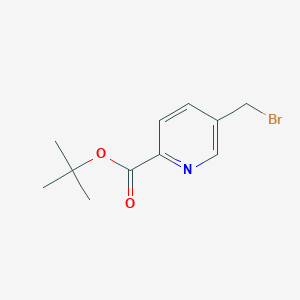
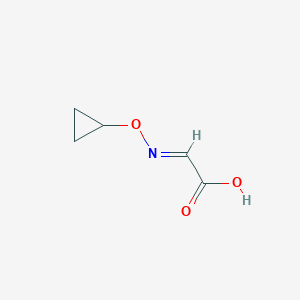

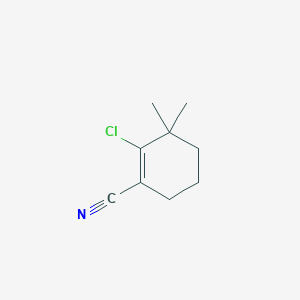
![Pyrrolo[2,1-f][1,2,4]triazine-5-carboxylic acid](/img/structure/B13025573.png)
